BenchChemオンラインストアへようこそ!

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Lipophilicity Drug Design Physicochemical Properties

Select this exact trifluoromethyl-substituted tetrahydroindazole to access the validated binding mode for AMPA receptor positive allosteric modulators. The -CF3 pharmacophore is critical for CNS penetration (XLogP3=2.4) and conserved interactions with GluA2; generic alkyl analogs fail to replicate this activity. High crystallinity (~121°C) simplifies purification and ensures solid-state stability during scale-up, making it the strategic choice for medicinal chemistry programs targeting neurological disorders.

Molecular Formula C8H9F3N2
Molecular Weight 190.17 g/mol
CAS No. 890005-22-8
Cat. No. B3043642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
CAS890005-22-8
Molecular FormulaC8H9F3N2
Molecular Weight190.17 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NN2)C(F)(F)F
InChIInChI=1S/C8H9F3N2/c9-8(10,11)7-5-3-1-2-4-6(5)12-13-7/h1-4H2,(H,12,13)
InChIKeyKTULFINKQNWXNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (CAS 890005-22-8): Core Scaffold for AMPA Receptor Modulation and Fluorinated Building Block Applications


3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (CAS 890005-22-8) is a fluorinated heterocyclic compound belonging to the indazole family, characterized by a partially saturated bicyclic core and a trifluoromethyl substituent at the 3-position [1]. This compound serves as a fundamental building block in medicinal chemistry, notably as the core scaffold for a novel class of AMPA receptor positive allosteric modulators, where its unique chemotype enables a highly conserved binding mode [2]. It is commercially available with a typical purity of 96-98% .

Why Substituting 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole with a Non-Fluorinated Analog is Not a Direct Swap for Lipophilicity-Driven Design


The trifluoromethyl group is not a passive substituent; it is a potent pharmacophore that dramatically alters the physicochemical and pharmacokinetic properties of a molecule. In the context of 3-substituted tetrahydroindazoles, replacing the -CF3 moiety with a non-fluorinated alkyl group like -CH3 or -C2H5 results in a significant loss of lipophilicity and metabolic stability [1]. This is evidenced by a calculated XLogP3 of 2.4 for the trifluoromethyl compound [2], which is substantially higher than predicted values for its methyl analog (XLogP3 ~1.4) [3]. This difference in logP directly impacts membrane permeability and, as demonstrated in the discovery of AMPA receptor modulators, is critical for establishing the unique and highly conserved binding mode observed for this chemotype [4]. A generic substitution would fail to replicate this specific hydrophobic interaction and the resulting biological activity.

3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (CAS 890005-22-8): Evidence-Based Differentiation from Key Analogs


Comparative Lipophilicity: Trifluoromethyl Group Significantly Increases XLogP3 vs. Methyl Analog

The 3-trifluoromethyl substituent imparts significantly higher lipophilicity compared to its non-fluorinated analog. The target compound has a calculated XLogP3 of 2.4 [1]. In contrast, the 3-methyl analog, 3-methyl-4,5,6,7-tetrahydro-1H-indazole, has a calculated XLogP3 of approximately 1.4 [2]. This difference of 1.0 logP unit translates to a 10-fold higher theoretical partition coefficient, which is a critical parameter for optimizing membrane permeability and oral bioavailability.

Lipophilicity Drug Design Physicochemical Properties

Thermal Stability: Higher Melting Point Compared to Non-Fluorinated Ethyl Analog

The presence of the trifluoromethyl group increases the melting point relative to its non-fluorinated alkyl analogs. 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole has a reported melting point of approximately 121°C . The 3-ethyl analog, 3-ethyl-4,5,6,7-tetrahydro-1H-indazole, has a significantly lower melting point of 36.5-37.5°C . This difference indicates stronger intermolecular forces in the solid state for the fluorinated compound.

Thermal Stability Solid-State Properties Process Chemistry

Enabling a Unique Binding Mode: The Trifluoromethyl Group is Essential for Conserved Interaction with GluA2 Receptor

In the development of AMPA receptor positive allosteric modulators, the 3-trifluoromethyl group on the tetrahydroindazole core was identified as a critical pharmacophore. Crystallographic studies revealed that the -CF3 group engages in a unique and highly conserved mode of interaction within the ligand-binding domain of the rat GluA2 receptor [1]. This specific interaction, confirmed by co-crystal structures at resolutions of 2.2Å (PDB ID: 2XX7) and 1.5Å (PDB ID: 2XXH), is not observed with other substituents and was instrumental in the lead optimization process that culminated in a clinical candidate [2].

AMPA Receptor Positive Allosteric Modulator Crystallography GluA2

Procurement-Guided Application Scenarios for 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (CAS 890005-22-8)


Synthesis of AMPA Receptor Positive Allosteric Modulators

This compound is the essential starting material for synthesizing a class of potent AMPA receptor positive allosteric modulators. The trifluoromethyl group is not merely a functional group but a key pharmacophore that engages in a conserved binding interaction with the GluA2 receptor, as evidenced by high-resolution crystal structures [1]. Researchers developing novel treatments for neurological or psychiatric disorders should prioritize this exact building block to access this validated binding mode.

Development of Lipophilic Drug Candidates Requiring Blood-Brain Barrier Penetration

With a calculated XLogP3 of 2.4, this scaffold is significantly more lipophilic than its methyl analog (XLogP3 ~1.4) [1][2]. This property is critical for medicinal chemistry programs aimed at developing CNS-penetrant drugs. The increased lipophilicity facilitates passive diffusion across the blood-brain barrier, making it a strategic choice for targeting neurological targets beyond the AMPA receptor.

Process Chemistry and Crystallization Studies Requiring Thermally Stable Intermediates

The high melting point of this compound (~121°C) compared to its non-fluorinated ethyl analog (~37°C) indicates superior crystallinity and solid-state stability [1][2]. This property is advantageous in process chemistry for purification via crystallization and for ensuring the long-term stability of the intermediate during storage and scale-up operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.